

# the chemical structure and properties of CVN417

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CVN417

Cat. No.: B12376479

[Get Quote](#)

## In-Depth Technical Guide: CVN417

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Information

**CVN417** is a novel, potent, and selective antagonist of the  $\alpha 6$ -containing nicotinic acetylcholine receptor (nAChR). It is a brain-penetrant small molecule with therapeutic potential for the treatment of motor dysfunction, particularly in Parkinson's disease.

Chemical Name: (S)-5-(2-Chloro-4-methoxyphenyl)-1-methyl-N-(1-methylpiperidin-3-yl)-1H-pyrazole-3-carboxamide

### Chemical Structure

Figure 1: Chemical Structure of **CVN417**

### Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>22</sub> H <sub>27</sub> ClN <sub>4</sub> O <sub>2</sub>	[1]
Molecular Weight	430.93 g/mol	N/A
SMILES	CN1CCC--INVALID-LINK--NC(=O)c2nn(C)c(c2)-c3ccc(OC)c(Cl)c3	N/A
logP	3.8	N/A
Topological Polar Surface Area (TPSA)	61.8 Å <sup>2</sup>	N/A

## Pharmacological Properties

**CVN417** acts as a selective antagonist at presynaptic  $\alpha 6$ -containing nAChRs, which are predominantly located on dopaminergic neurons that project to the striatum. This targeted antagonism modulates dopamine release.

## In Vitro Pharmacology

Parameter	Value	Cell Line/Assay Condition	Reference
$\alpha 6\beta 2\beta 3$ nAChR IC <sub>50</sub>	1.2 nM	Recombinant cells	[2][3]
$\alpha 4\beta 2$ nAChR IC <sub>50</sub>	>10,000 nM	Recombinant cells	[2][3]
$\alpha 7$ nAChR IC <sub>50</sub>	>10,000 nM	Recombinant cells	[2][3]
$\alpha 3\beta 4$ nAChR IC <sub>50</sub>	>10,000 nM	Recombinant cells	[2][3]
$\alpha 1\beta 1\delta \epsilon$ nAChR IC <sub>50</sub>	>10,000 nM	Recombinant cells	[2][3]

## Ex Vivo Pharmacology

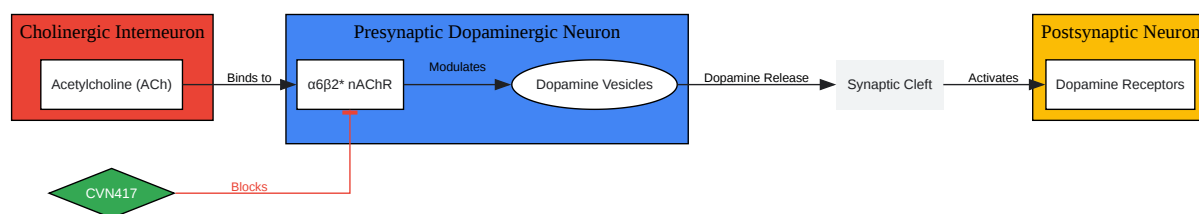
Parameter	Effect	Tissue/Preparation	Reference
Dopamine Release Modulation	Modulated phasic dopaminergic neurotransmission in an impulse-dependent manner	Rodent striatal slices	<a href="#">[2]</a> <a href="#">[3]</a>
Neuronal Firing Frequency	Reduced firing frequency	Noradrenergic neurons in the rodent locus coeruleus	<a href="#">[2]</a> <a href="#">[3]</a>

## In Vivo Pharmacology

Animal Model	Effect of CVN417	Dosage	Reference
Rodent Model of Resting Tremor (Tacrine-induced tremulous jaw movements)	Attenuated the behavioral phenotype in a dose-dependent manner	Oral administration	

## Mechanism of Action & Signaling Pathway

**CVN417** exerts its therapeutic effect by selectively blocking presynaptic  $\alpha 6$ -containing nAChRs on dopaminergic nerve terminals in the striatum. In conditions like Parkinson's disease, there is a depletion of dopamine. Cholinergic interneurons in the striatum release acetylcholine (ACh), which can act on these presynaptic nAChRs to modulate dopamine release. By antagonizing the  $\alpha 6$ -containing nAChRs, **CVN417** modulates this cholinergic influence on dopamine transmission, which is thought to help alleviate motor dysfunction.



[Click to download full resolution via product page](#)

Figure 2: **CVN417** Mechanism of Action

## Experimental Protocols

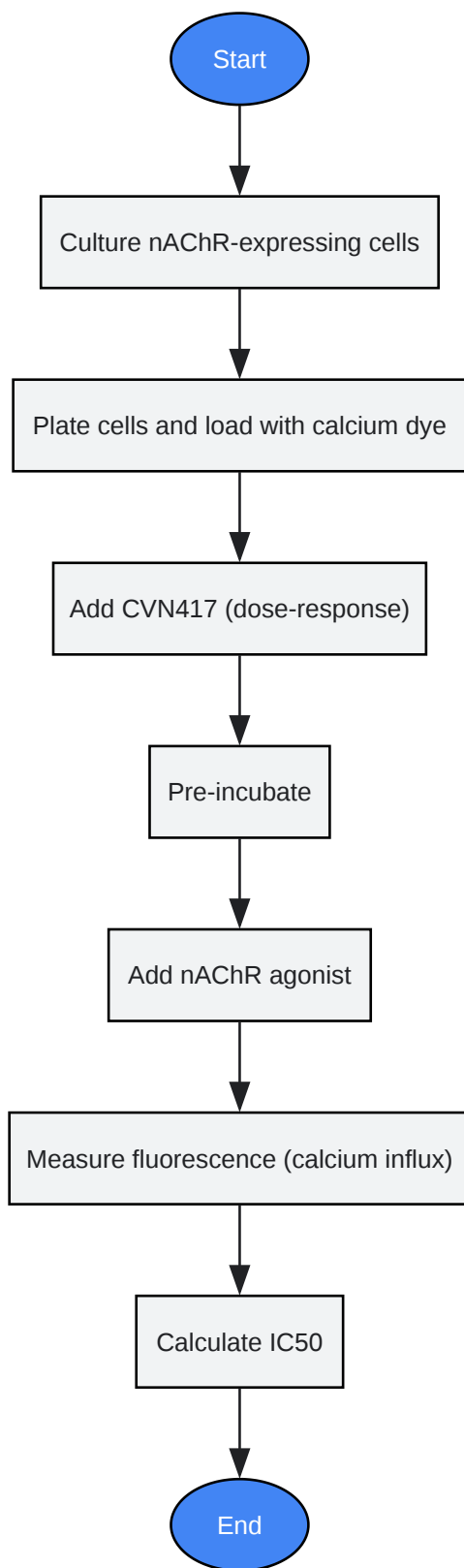
### In Vitro Functional Antagonism Assay

Objective: To determine the potency of **CVN417** in blocking  $\alpha 6$ -containing nAChR activity in recombinant cells.

Methodology:

- Cell Culture: Mammalian cells stably expressing the subunits of the target nAChR (e.g.,  $\alpha 6$ ,  $\beta 2$ ,  $\beta 3$ ) are cultured under standard conditions.
- Assay Preparation: Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye.
- Compound Application: A dose-response curve of **CVN417** is prepared and added to the cells, followed by a pre-incubation period.
- Agonist Stimulation: A known nAChR agonist (e.g., acetylcholine) is added to the wells to stimulate receptor activation.
- Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

- Data Analysis: The  $IC_{50}$  value is calculated by fitting the dose-response data to a four-parameter logistic equation.



[Click to download full resolution via product page](#)

Figure 3: In Vitro Functional Assay Workflow

## Ex Vivo Dopamine Release Assay

Objective: To assess the effect of **CVN417** on dopamine release in rodent brain tissue.

Methodology:

- Tissue Preparation: Coronal brain slices containing the striatum are prepared from rodents.
- Fast-Scan Cyclic Voltammetry (FSCV): A carbon-fiber microelectrode is placed in the striatum of the brain slice.
- Stimulation: Electrical stimulation is applied to evoke dopamine release.
- Baseline Measurement: Baseline dopamine release is measured in the absence of the compound.
- Compound Application: The brain slice is perfused with a solution containing **CVN417**.
- Post-Compound Measurement: Dopamine release is measured again in the presence of **CVN417**.
- Data Analysis: The change in dopamine release is quantified and compared to baseline.

## In Vivo Rodent Model of Tremor

Objective: To evaluate the efficacy of **CVN417** in a rodent model of Parkinsonian tremor.

Methodology:

- Animal Model: Tremulous jaw movements (TJMs) are induced in rodents by the administration of the acetylcholinesterase inhibitor, tacrine.
- Compound Administration: **CVN417** is administered orally at various doses prior to tacrine challenge.

- Behavioral Observation: The frequency and duration of TJMs are observed and quantified by a trained observer blind to the treatment conditions.
- Data Analysis: The effect of **CVN417** on reducing TJMs is compared to a vehicle control group.

## Summary and Future Directions

**CVN417** is a highly selective  $\alpha 6$ -containing nAChR antagonist with demonstrated efficacy in preclinical models of motor dysfunction. Its high potency and selectivity, coupled with favorable brain penetration, make it a promising therapeutic candidate for movement disorders such as Parkinson's disease. Further clinical investigation is warranted to establish its safety and efficacy in human populations. The restricted expression of the  $\alpha 6$  nAChR subunit in the brain suggests that **CVN417** may offer a targeted therapeutic approach with a reduced side-effect profile compared to less selective agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CVN-417, a nicotinic  $\alpha 6$  receptor antagonist for Parkinson's disease motor dysfunction disclosed | BioWorld [bioworld.com]
- To cite this document: BenchChem. [the chemical structure and properties of CVN417]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376479#the-chemical-structure-and-properties-of-cvn417]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)